

Spectroscopic Profile of N,2'-Dimethylformanilide: A Technical Guide

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Compound of Interest

Compound Name: *N,2'-Dimethylformanilide*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for **N,2'-Dimethylformanilide**. Direct experimental data for this specific compound is not readily available in public spectral databases. Therefore, this document presents a predictive analysis based on the known spectroscopic data of structurally similar compounds. The information herein is intended to serve as a reference for researchers and scientists in the fields of analytical chemistry, organic synthesis, and drug development, offering insights into the expected spectral characteristics for identification and characterization purposes.

Predicted Spectroscopic Data for N,2'-Dimethylformanilide

The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **N,2'-Dimethylformanilide**. These predictions are derived from the analysis of analogous compounds and fundamental principles of spectroscopy.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The proton NMR spectrum of **N,2'-Dimethylformanilide** is expected to show distinct signals corresponding to the aromatic protons, the N-methyl protons, the formyl proton, and the

aromatic methyl protons. Due to the restricted rotation around the amide C-N bond, it is possible to observe two distinct signals for the N-methyl and formyl protons, corresponding to different conformers.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the formyl group is expected to appear significantly downfield. Aromatic carbons will resonate in the typical aromatic region, and the methyl carbons will be observed upfield.

IR (Infrared) Spectroscopy

The IR spectrum of **N,2'-Dimethylformanilide** is predicted to exhibit characteristic absorption bands for the amide carbonyl group, C-H bonds of the aromatic ring and methyl groups, and C-N stretching. Aromatic compounds typically show a series of absorptions in the 1600-1450 cm⁻¹ region due to carbon-carbon stretching vibrations within the ring.^{[1][2]}

MS (Mass Spectrometry)

The mass spectrum of **N,2'-Dimethylformanilide** is expected to show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns will likely involve the loss of the formyl group, the methyl group, and other characteristic cleavages of the amide and aromatic structures.

Spectroscopic Data of Analogous Compounds

To support the predicted data, the following tables summarize the experimental spectroscopic data for compounds structurally related to **N,2'-Dimethylformanilide**.

Table 1: ¹H NMR Data of **N,2'-Dimethylformanilide** Analogs

Compound Name	Solvent	Chemical Shift (δ) in ppm
N-Methyl-o-toluidine	CDCl ₃	2.1 (s, 3H, Ar-CH ₃), 2.8 (s, 3H, N-CH ₃), 3.5 (br s, 1H, NH), 6.6-7.2 (m, 4H, Ar-H)[3]
N,N-dimethyl-o-toluidine	-	Full spectrum available[4]
N-METHYL-4-NITRO-O-TOLUIDINE	-	Data available[5]

Table 2: ¹³C NMR Data of **N,2'-Dimethylformanilide** Analogs

Compound Name	Solvent	Chemical Shift (δ) in ppm
N-METHYL-O-TOLUAMIDE	-	Spectral data available[6]
N-METHYL-P-TOLUIDINE	-	Spectral data available[7]

Table 3: IR Data of **N,2'-Dimethylformanilide** Analogs

Compound Name	Technique	Key Absorption Bands (cm ⁻¹)
N-Methyl-o-toluidine	-	Spectral data available[8][9]
N-Methyl-p-toluamide	Gas Phase	Spectral data available[10]
Amides (general)	-	3500-3100 (N-H stretch), ~1710 (C=O stretch)
Aromatic Compounds (general)	-	3100-3000 (=C-H stretch), 1600-1585 & 1500-1400 (C-C in-ring stretch), 900-675 (C-H "oop")[11]

Table 4: Mass Spectrometry Data of **N,2'-Dimethylformanilide** Analogs

Compound Name	Ionization Method	Key Fragment Ions (m/z)
N-Methyl-o-toluidine	-	Molecular Weight: 121.18[12]
N-acetyl-o-toluidine	-	Molecular Weight: 149.19[13]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[14] The solution should be free of any particulate matter.
- **Instrumentation:** Transfer the solution to a 5 mm NMR tube.[15]
- **Data Acquisition:** Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 MHz or higher). A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, particularly for ¹³C NMR.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectrum should be phase- and baseline-corrected. Chemical shifts are typically referenced to an internal standard, such as tetramethylsilane (TMS).[16]

Infrared (IR) Spectroscopy

- **Sample Preparation:** For solid samples, a common method is to prepare a KBr pellet or a Nujol mull.[17] For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- **Instrumentation:** Place the prepared sample in the sample holder of an FTIR spectrometer.
- **Data Acquisition:** Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or the solvent) should be recorded and subtracted from the sample spectrum.

- **Data Analysis:** Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

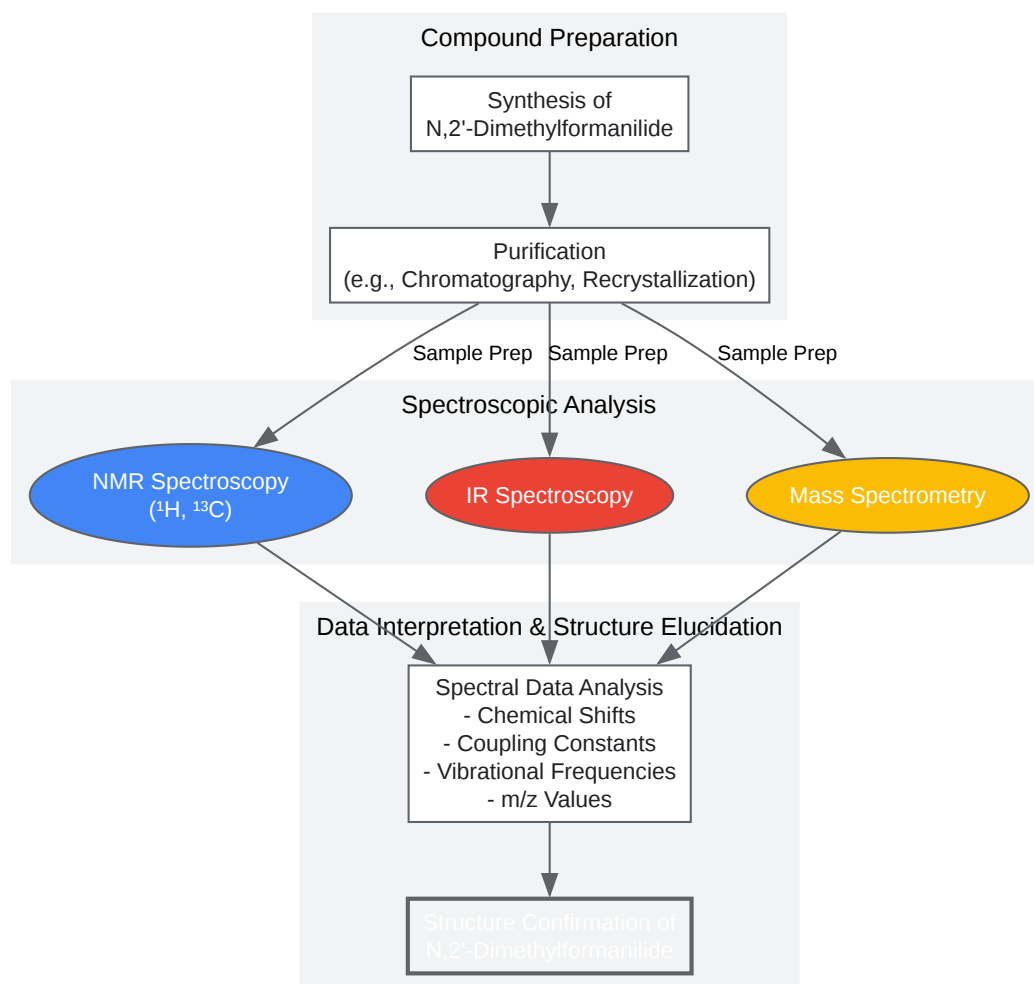
Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer. This can be done via direct infusion, or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC) for sample purification and separation.[\[18\]](#)
- **Ionization:** The sample molecules are ionized. Common ionization techniques for organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).[\[19\]](#)[\[20\]](#)
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[\[21\]](#)
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.[\[22\]](#)

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis of N,2'-Dimethylformanilide



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Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic analysis of **N,2'-Dimethylformanilide**.

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